molecular formula C15H17N3O4S B5401035 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide

2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide

Cat. No.: B5401035
M. Wt: 335.4 g/mol
InChI Key: MMKJNVKMHDBSCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is involved in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neurotransmitter release. MRS2500 has been widely used in scientific research to investigate the role of the P2Y1 receptor in different biological systems.

Mechanism of Action

2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide acts as a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by extracellular nucleotides, such as ATP and ADP. Activation of the P2Y1 receptor leads to the activation of intracellular signaling pathways, including the phospholipase C pathway, which results in the release of intracellular calcium. This compound binds to the P2Y1 receptor and prevents the binding of extracellular nucleotides, thereby inhibiting the activation of the receptor and downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the biological system being studied. For example, this compound has been shown to inhibit platelet aggregation, reduce vascular smooth muscle contraction, and decrease neurotransmitter release. This compound has also been shown to inhibit bone formation, promote neural development, and modulate immune response. The biochemical and physiological effects of this compound are mediated by the inhibition of the P2Y1 receptor and downstream signaling pathways.

Advantages and Limitations for Lab Experiments

The use of 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide in scientific research provides several advantages. This compound is a selective antagonist of the P2Y1 receptor, which allows for the specific investigation of the role of this receptor in different biological systems. This compound is also commercially available from various chemical suppliers, which facilitates its use in scientific experiments. However, there are also limitations to the use of this compound. For example, this compound may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of experimental results. Additionally, the use of this compound may not fully replicate the physiological conditions of the biological system being studied, as the inhibition of the P2Y1 receptor may have downstream effects on other signaling pathways.

Future Directions

There are several future directions for the use of 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide in scientific research. One direction is the investigation of the role of the P2Y1 receptor in different pathological conditions, such as cardiovascular disease, cancer, and neurological disorders. Another direction is the development of more selective and potent antagonists of the P2Y1 receptor, which can provide more specific insights into the role of this receptor in different biological systems. Additionally, the use of this compound in combination with other pharmacological agents or genetic manipulations can provide a more comprehensive understanding of the role of the P2Y1 receptor in different biological systems.

Synthesis Methods

The synthesis of 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide involves several steps, starting from the reaction of 2-methoxy-5-nitrobenzamide with methylamine. The resulting intermediate is then reacted with 3-pyridinemethylamine and sulfonyl chloride to yield this compound. The synthesis of this compound has been reported in several scientific publications, and the compound is commercially available from various chemical suppliers.

Scientific Research Applications

2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide has been used in numerous scientific studies to investigate the role of the P2Y1 receptor in different biological systems. For example, this compound has been used to study platelet aggregation, vascular smooth muscle contraction, and neurotransmitter release. This compound has also been used to investigate the role of the P2Y1 receptor in bone formation, neural development, and immune response. The use of this compound in scientific research has provided valuable insights into the physiological and pathological roles of the P2Y1 receptor.

Properties

IUPAC Name

2-methoxy-N-methyl-5-(pyridin-3-ylmethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-16-15(19)13-8-12(5-6-14(13)22-2)23(20,21)18-10-11-4-3-7-17-9-11/h3-9,18H,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKJNVKMHDBSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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